4-[2-(Boc-amino)ethoxy]benzamide
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Overview
Description
4-[2-(Boc-amino)ethoxy]benzamide, also known as tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate, is a research chemical with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol. This compound is characterized by its tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Scientific Research Applications
4-[2-(Boc-amino)ethoxy]benzamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Boc-amino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(Boc-amino)ethanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Boc-amino)ethoxy]benzamide can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or hydroxyl groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Hydrolysis: The major product is the free amine derivative of the compound.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.
Mechanism of Action
The mechanism of action of 4-[2-(Boc-amino)ethoxy]benzamide is primarily related to its ability to act as a precursor or intermediate in the synthesis of other compounds. The Boc protecting group allows for selective reactions at other functional groups without interference from the amine group. Upon removal of the Boc group, the free amine can participate in various biochemical interactions, potentially targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethoxy)benzamide: Lacks the Boc protecting group, making it more reactive but less selective in synthetic applications.
4-(2-(Boc-amino)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide, leading to different reactivity and applications.
Uniqueness
4-[2-(Boc-amino)ethoxy]benzamide is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoylphenoxy)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-6-4-10(5-7-11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWMOZKXAYRKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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